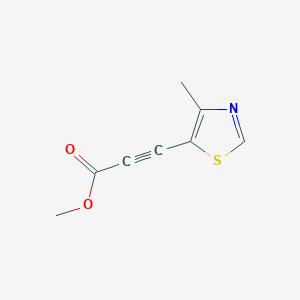

Methyl 3-(4-methylthiazol-5-yl)propiolate

Description

Methyl 3-(4-methylthiazol-5-yl)propiolate is a synthetic organic compound featuring a thiazole ring substituted with a methyl group at the 4-position and a propiolate ester (HC≡C-COOCH3) at the 3-position. The thiazole moiety is a heterocyclic aromatic ring containing sulfur and nitrogen, which confers unique electronic and reactivity properties. The propiolate ester introduces a terminal alkyne group, making this compound highly reactive in click chemistry, cross-coupling reactions, and pharmaceutical synthesis.

Propriétés

Formule moléculaire |

C8H7NO2S |

|---|---|

Poids moléculaire |

181.21 g/mol |

Nom IUPAC |

methyl 3-(4-methyl-1,3-thiazol-5-yl)prop-2-ynoate |

InChI |

InChI=1S/C8H7NO2S/c1-6-7(12-5-9-6)3-4-8(10)11-2/h5H,1-2H3 |

Clé InChI |

VCCULMBMHASKAY-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(SC=N1)C#CC(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methylthiazol-5-yl)propiolate typically involves the reaction of 4-methylthiazole with methyl propiolate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(4-methylthiazol-5-yl)propiolate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(4-methylthiazol-5-yl)propiolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Applications De Recherche Scientifique

Methyl 3-(4-methylthiazol-5-yl)propiolate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of Methyl 3-(4-methylthiazol-5-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, influencing cellular processes. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Thiazole-Based Esters

(a) Ethyl 3-(4-[4-(N-ethoxycarbonylamidino)phenyl]thiazol-2-yl)propionate

- Structure: Contains a thiazole ring substituted with a phenyl-amidino group and a propionate ester (CH2-CH2-COOCH2CH3) .

- Key Differences: The propionate ester lacks the terminal alkyne present in the propiolate ester, reducing reactivity in cycloaddition reactions. The amidino group enhances solubility in polar solvents but may reduce membrane permeability compared to the simpler methyl substitution in Methyl 3-(4-methylthiazol-5-yl)propiolate.

(b) Benzhydryl 7-(Z)-2-[2-(tert-butoxycarbonylamino)thiazol-4-yl]cephalosporin derivatives

- Structure : Combines a thiazole ring with a cephalosporin β-lactam core and protective tert-butoxycarbonyl (Boc) groups .

- Key Differences: The Boc-protected amino group and β-lactam ring confer antibiotic activity, unlike the non-pharmacophoric propiolate ester in the target compound. The absence of an alkyne limits utility in click chemistry but enhances stability in biological systems.

(c) 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles

Functional Group Comparison: Propiolate vs. Other Esters

Key Insights :

- The terminal alkyne in Methyl 3-(4-methylthiazol-5-yl)propiolate enables unique reactivity in Huisgen cycloaddition, distinguishing it from propionate or acrylate analogs.

- Lipophilicity from the methyl-thiazole group may enhance blood-brain barrier penetration relative to amidino-substituted analogs .

Activité Biologique

Methyl 3-(4-methylthiazol-5-yl)propiolate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Overview of Methyl 3-(4-methylthiazol-5-yl)propiolate

Methyl 3-(4-methylthiazol-5-yl)propiolate is a thiazole-derived compound that has been investigated primarily for its anticancer properties. Its structure includes a methyl thiazole moiety, which is known to influence various biological activities, including anti-inflammatory and antimicrobial effects.

Anticancer Properties

Research indicates that Methyl 3-(4-methylthiazol-5-yl)propiolate exhibits significant anticancer activity. Studies have shown its efficacy against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 226 | Induction of apoptosis |

| A549 | 242.52 | Inhibition of cell proliferation |

These results suggest that Methyl 3-(4-methylthiazol-5-yl)propiolate could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, Methyl 3-(4-methylthiazol-5-yl)propiolate has shown antimicrobial activity against various pathogens. Notably, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at certain concentrations.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

These findings highlight the potential of this compound as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Study on Anticancer Effects

A study conducted by researchers evaluated the effects of Methyl 3-(4-methylthiazol-5-yl)propiolate on HeLa and A549 cells. The results indicated a concentration-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis. The study concluded that the compound could serve as a lead for developing new anticancer therapies.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of Methyl 3-(4-methylthiazol-5-yl)propiolate against common bacterial pathogens. The study utilized disc diffusion methods to assess the antibacterial activity, revealing that the compound effectively inhibited bacterial growth at MIC values comparable to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.